2,3-Dimethyl-3-phenylpropionaldehyde
CAS No.: 97416-75-6
Cat. No.: VC16977417
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97416-75-6 |
---|---|
Molecular Formula | C11H14O |
Molecular Weight | 162.23 g/mol |
IUPAC Name | 2-methyl-3-phenylbutanal |
Standard InChI | InChI=1S/C11H14O/c1-9(8-12)10(2)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Standard InChI Key | SMEMYAIGCRAVQX-UHFFFAOYSA-N |
Canonical SMILES | CC(C=O)C(C)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The systematic IUPAC name for this compound is 3-phenyl-2,3-dimethylpropanal, reflecting the positioning of the methyl groups on carbons 2 and 3 of the propanal chain and the phenyl substituent on carbon 3. Common synonyms include:
The CAS registry number 97416-75-6 uniquely identifies this isomer, distinguishing it from the closely related 2,2-dimethyl variant (CAS 1009-62-7) .
Molecular Structure
The molecule consists of a three-carbon aldehyde chain with methyl groups at positions 2 and 3 and a phenyl group attached to position 3 (Fig. 1). This branching creates steric hindrance, influencing reactivity and physical properties. The molecular weight is , and the empirical formula confirms the presence of 11 carbon atoms, 14 hydrogens, and one oxygen atom .
Table 1: Structural and Molecular Data
Physical and Chemical Properties
Thermodynamic Properties
The compound’s density () and boiling point () suggest moderate volatility compared to linear aldehydes. Its flash point of classifies it as combustible, necessitating careful handling .
Spectroscopic Data
While specific spectral data (e.g., IR, NMR) for 2,3-dimethyl-3-phenylpropionaldehyde are absent in the provided sources, analogous aldehydes typically exhibit strong carbonyl stretching vibrations near in IR spectra. The phenyl group would produce characteristic aromatic C-H stretches around .
Synthesis and Industrial Production
Challenges in Isomer-Specific Synthesis
The proximity of the methyl groups in the 2,3-isomer introduces steric effects that may hinder conventional condensation reactions. Selective catalysis or protection-deprotection strategies might be necessary to achieve high yields .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Aldehydes serve as precursors in synthesizing amines, acids, and heterocycles. The steric profile of 2,3-dimethyl-3-phenylpropionaldehyde could make it a candidate for producing chiral intermediates, though no specific applications are cited in the reviewed sources .
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